molecular formula C11H13N3 B584441 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) CAS No. 143262-60-6

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)

Cat. No.: B584441
CAS No.: 143262-60-6
M. Wt: 187.246
InChI Key: MYPNNPDHLDZJRX-UHFFFAOYSA-N
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Description

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) is a heterocyclic compound that features a diazepine ring fused to a benzimidazole moiety. This structure is notable for its potential pharmacological properties, including anxiolytic and analgesic effects . The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors. One common method starts with benzimidazole-2-sulfonic acid, which undergoes intramolecular cyclization with 2-(δ-chlorobutylamino)benzimidazole . This reaction is facilitated by heating in the presence of a base, leading to the formation of the diazepine ring.

Another synthetic route involves the alkylation of 2,3,4,5-tetrahydro-[1,3]diazepino[1,2-a]benzimidazole or its dimethyl-substituted analogs with various alkylating agents such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific receptors in the central nervous system. It has been shown to interact with the benzodiazepine site of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic effects . Additionally, it may interact with the 5-HT_2A receptor, contributing to its analgesic properties.

Comparison with Similar Compounds

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can be compared with other diazepine and benzimidazole derivatives:

    Diazepam: A well-known anxiolytic that also acts on the GABA_A receptor but has a different structure.

    Benzimidazole: A simpler structure that serves as a precursor for various pharmacologically active compounds.

    Midazolam: Another benzodiazepine with similar anxiolytic properties but different pharmacokinetics.

The uniqueness of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

143262-60-6

Molecular Formula

C11H13N3

Molecular Weight

187.246

IUPAC Name

3,4,5,11-tetrahydro-2H-[1,3]diazepino[1,2-a]benzimidazole

InChI

InChI=1S/C11H13N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-2,5-6H,3-4,7-8H2,(H,12,13)

InChI Key

MYPNNPDHLDZJRX-UHFFFAOYSA-N

SMILES

C1CCN2C3=CC=CC=C3NC2=NC1

Synonyms

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)

Origin of Product

United States

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